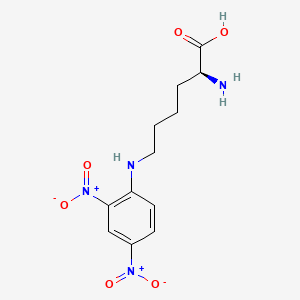

Dinitrophenyl-lysine

Description

Properties

IUPAC Name |

(2S)-2-amino-6-(2,4-dinitroanilino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O6/c13-9(12(17)18)3-1-2-6-14-10-5-4-8(15(19)20)7-11(10)16(21)22/h4-5,7,9,14H,1-3,6,13H2,(H,17,18)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFKKPUNNTZKBSR-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10911153 | |

| Record name | N~6~-(2,4-Dinitrophenyl)lysinato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10911153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094-76-4 | |

| Record name | N6-(2,4-Dinitrophenyl)-L-lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1094-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | epsilon-Dinitrophenyllysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001094764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~6~-(2,4-Dinitrophenyl)lysinato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10911153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DNP-L-LYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6TD66F98C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-epsilon-2,4-dinitrophenyl-L-lysine: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Utility of a Classic Hapten

N-epsilon-2,4-dinitrophenyl-L-lysine (DNP-Lys) is a chemically modified amino acid that has served as a cornerstone in immunological research for decades. Its deceptively simple structure, featuring the covalent attachment of a 2,4-dinitrophenyl (DNP) group to the epsilon-amino group of an L-lysine residue, belies its profound impact on our understanding of antibody-antigen interactions, immune tolerance, and the development of immunoassays. The DNP group, a small, synthetically accessible molecule, functions as a hapten—a molecule that can elicit an immune response only when attached to a larger carrier protein. This property has made DNP-Lys an invaluable tool for generating and characterizing specific antibody responses, making it a subject of continued relevance in fields ranging from basic immunology to drug development and diagnostics. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and diverse applications of N-epsilon-2,4-dinitrophenyl-L-lysine, offering field-proven insights for researchers and scientists.

Physicochemical Properties and Structural Elucidation

N-epsilon-2,4-dinitrophenyl-L-lysine is a yellow crystalline solid, a characteristic color imparted by the dinitrophenyl group. Its chemical structure is defined by the L-lysine backbone with the 2,4-dinitrophenyl moiety attached to the terminal amino group of the lysine side chain.[1]

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-6-[(2,4-dinitrophenyl)amino]hexanoic acid | |

| Molecular Formula | C₁₂H₁₆N₄O₆ | |

| Molecular Weight | 312.28 g/mol | |

| CAS Number | 1094-76-4 | |

| Appearance | Yellow crystalline powder | N/A |

| Solubility | Soluble in aqueous solutions, with solubility dependent on pH. | N/A |

| Absorption Maximum (λmax) | Approximately 360 nm | |

| Molar Extinction Coefficient (ε) | ~17,400 M⁻¹cm⁻¹ at 360 nm |

The selective modification of the epsilon-amino group is crucial for many of its applications. This is because the alpha-amino group remains available for peptide bond formation, allowing for the incorporation of DNP-Lys into synthetic peptides.

Synthesis of N-epsilon-2,4-dinitrophenyl-L-lysine: A Step-by-Step Protocol

The synthesis of N-epsilon-2,4-dinitrophenyl-L-lysine is a classic example of nucleophilic aromatic substitution. The reaction involves the nucleophilic attack of the epsilon-amino group of L-lysine on the electron-deficient aromatic ring of 2,4-dinitrofluorobenzene (DNFB), also known as Sanger's reagent. The presence of two electron-withdrawing nitro groups makes the fluorine atom a good leaving group.

Experimental Protocol: Synthesis of N-epsilon-2,4-dinitrophenyl-L-lysine

This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and desired purity.

Materials:

-

L-lysine hydrochloride

-

2,4-Dinitrofluorobenzene (DNFB)

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol

-

Hydrochloric acid (HCl), constant-boiling

-

Distilled water

-

Anhydrous diethyl ether

-

Reaction flask

-

Magnetic stirrer

-

Shaker

-

Rotary evaporator

-

Sintered glass funnel

-

Volumetric flask

Procedure:

-

Dissolution of L-lysine: In a reaction flask, dissolve L-lysine hydrochloride in a 1 M sodium bicarbonate solution. The bicarbonate solution acts as a base to deprotonate the amino groups of lysine, making them nucleophilic. Gently swirl the flask to ensure complete dissolution.[2]

-

Addition of DNFB: Prepare a solution of DNFB in ethanol. Slowly add the DNFB solution to the lysine solution while stirring. The reaction should be carried out in subdued light as DNFB is light-sensitive.[2]

-

Reaction: Shake the reaction mixture for approximately two hours at room temperature. This allows for the substantially complete reaction between DNFB and the epsilon-amino groups of lysine.[2]

-

Work-up:

-

Remove the ethanol and most of the water by evaporation under a stream of air or using a rotary evaporator.

-

Extract the residue with anhydrous diethyl ether to remove any unreacted DNFB.

-

-

Hydrolysis (Optional, for purification):

-

Add constant-boiling aqueous HCl to the residue.

-

Boil the mixture overnight under reflux to hydrolyze any di-DNP-lysine that may have formed.

-

Cool the mixture and filter it through a sintered glass funnel.

-

Collect the filtrate and dilute it with distilled water.

-

-

Purification by Recrystallization: The crude DNP-lysine can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Caption: General workflow for conjugating DNP-lysine to a carrier protein.

Immunoassay Development

DNP-lysine and its conjugates are widely used in various immunoassay formats, including:

-

Enzyme-Linked Immunosorbent Assay (ELISA): DNP-conjugated proteins (e.g., DNP-BSA) can be coated onto microtiter plates to capture and quantify anti-DNP antibodies from serum samples. This is a standard method for monitoring immune responses in preclinical and clinical studies.

-

Competitive Immunoassays: Free DNP-lysine can be used as a competitor to measure the concentration of DNP-containing analytes in a sample.

Peptide Synthesis and Protein Modification

The availability of the alpha-amino group in DNP-Lys allows for its incorporation into synthetic peptides using standard solid-phase or solution-phase peptide synthesis methodologies. This enables the creation of peptides with a site-specific DNP label, which can be used as:

-

Probes for studying protein-protein interactions.

-

Tools for affinity purification of DNP-binding proteins.

Fluorescence Quenching

The dinitrophenyl group is an effective quencher of fluorescence. This property is utilized in the design of fluorescence-quenched substrates for studying enzyme activity. A fluorescent dye and a DNP group are incorporated into a peptide substrate. In the intact substrate, the fluorescence is quenched by the DNP group. Upon enzymatic cleavage of the peptide, the fluorophore and the quencher are separated, resulting in an increase in fluorescence. [3][4]

Analytical Characterization

The purity and identity of N-epsilon-2,4-dinitrophenyl-L-lysine are typically confirmed using a combination of analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the synthesized compound.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.

-

UV-Vis Spectroscopy: The characteristic absorbance maximum of the DNP group at around 360 nm is used for quantification and to determine the degree of labeling in DNP-protein conjugates. [5]

Safety and Handling

N-epsilon-2,4-dinitrophenyl-L-lysine should be handled with appropriate laboratory safety precautions. It is a chemical irritant and should be handled in a well-ventilated area, and personal protective equipment such as gloves and safety glasses should be worn. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

N-epsilon-2,4-dinitrophenyl-L-lysine remains a remarkably versatile and indispensable tool in the arsenal of researchers in immunology, biochemistry, and drug development. Its well-defined chemical structure, straightforward synthesis, and robust utility as a hapten have solidified its position as a classic molecular probe. From fundamental studies of the immune response to the development of sophisticated diagnostic assays and therapeutic agents, the applications of DNP-Lys continue to expand, demonstrating the enduring power of a well-characterized chemical entity in advancing scientific discovery.

References

-

PubChem. N6-(2,4-Dinitrophenyl)-L-lysine. National Center for Biotechnology Information. [Link]

-

Creative Biolabs. DNP-KLH (CAT#: HD-S8462). [Link]

- Wiesner, J., Jomaa, H., Wilgramm, M., et al. (1982). Chemical modification of D-amino acid oxidase. Amino acid sequence of the tryptic peptides containing tyrosine and lysine residues modified by fluorodinitrobenzene. The Journal of biological chemistry, 257(4), 1871–1877.

- Goreti, R., et al. (2017). Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families. Scientific reports, 7(1), 43135.

- Stadler, V., et al. (2013). The Preparation of Fluorescence-Quenched Probes for Use in the Characterization of Human Factor Xa Substrate Binding Domains. Molecules (Basel, Switzerland), 18(11), 13788–13801.

Sources

An In-depth Technical Guide on the Role of DNP-Lysine in Protein Carbonylation and Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the role of 2,4-Dinitrophenylhydrazine (DNP)-lysine as a critical marker for protein carbonylation, a key indicator of oxidative stress. We will delve into the underlying biochemical mechanisms, explore state-of-the-art detection methodologies, and discuss the implications of protein carbonylation in health and disease, offering insights for researchers and professionals in drug development.

The Nexus of Oxidative Stress and Protein Carbonylation

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates.[1][2] This imbalance leads to cellular damage, with proteins being major targets of oxidative modification.[3][4] Protein carbonylation is a prevalent and irreversible post-translational modification that serves as a hallmark of severe oxidative protein damage.[4][5][6] The accumulation of carbonylated proteins is implicated in the etiology and progression of numerous human diseases, including Alzheimer's disease, diabetes, chronic lung disease, and sepsis.[7][8]

The introduction of carbonyl groups (aldehydes and ketones) into proteins can occur through two primary pathways:

-

Direct Oxidation of Amino Acid Side Chains: ROS can directly oxidize the side chains of specific amino acid residues, particularly proline, arginine, lysine, and threonine, to form carbonyl derivatives.[3][9][10]

-

Secondary Reactions with Lipid Peroxidation Products: Oxidative stress can also lead to the peroxidation of polyunsaturated fatty acids, generating reactive aldehydes like 4-hydroxy-2-nonenal (HNE) and malondialdehyde (MDA). These aldehydes can then covalently modify proteins, introducing carbonyl groups.[1]

The formation of these carbonyl groups disrupts protein structure and function, often leading to aggregation, unfolding, and increased susceptibility to proteolytic degradation.[2][3]

DNP-Lysine: The Cornerstone of Carbonyl Detection

The most widely employed method for detecting and quantifying protein carbonylation relies on the reaction of carbonyl groups with 2,4-dinitrophenylhydrazine (DNPH).[11][12] DNPH reacts specifically with protein carbonyls to form a stable 2,4-dinitrophenylhydrazone (DNP) adduct.[11][12] When the carbonylated amino acid is lysine, this reaction results in the formation of DNP-lysine. The dinitrophenyl group provides a convenient tag for detection and quantification due to its characteristic absorbance spectrum.[11]

It is important to note that while the ε-amino group of lysine is a primary target for modification by lipid peroxidation products, leading to secondary carbonylation, direct oxidation of the lysine side chain can also form a carbonyl group (allysine).[13] Regardless of the formation mechanism, the resulting carbonyl is detectable by DNPH derivatization.

Methodologies for the Detection and Quantification of DNP-Lysine Adducts

Several robust methods have been developed to detect and quantify DNP-lysine and other DNP-derivatized amino acids, each with its own advantages and considerations. The choice of method often depends on the research question, sample type, and available instrumentation.

Spectrophotometric Assay

This foundational method, originally developed by Levine et al., remains a widely used technique for the global quantification of protein carbonyls.[11] The principle is based on the measurement of the absorbance of the DNP-hydrazone adducts.

Causality Behind Experimental Choices: The use of a strong acid like trichloroacetic acid (TCA) is crucial to precipitate the proteins after derivatization, allowing for the removal of excess, unreacted DNPH, which would otherwise interfere with the absorbance reading.[14] The subsequent washing steps with an ethanol/ethyl acetate mixture are designed to thoroughly remove any remaining free DNPH.[14] Finally, the protein pellet is resolubilized in a strong denaturant like guanidine hydrochloride to ensure complete unfolding and exposure of the DNP adducts for accurate spectrophotometric measurement.[14]

Experimental Protocol: Spectrophotometric DNPH Assay

-

Sample Preparation:

-

Start with a protein concentration of 1-10 mg/mL in a suitable buffer.[14]

-

Crucial Consideration: If nucleic acid contamination is suspected (A280/A260 ratio < 1.5), treat the sample with streptomycin sulfate or another appropriate method to precipitate nucleic acids, as they can also react with DNPH and lead to an overestimation of protein carbonyls.[11]

-

-

Derivatization:

-

To 200 µL of protein sample, add 800 µL of 10 mM DNPH in 2.5 M HCl.

-

Incubate at room temperature for 1 hour in the dark, with vortexing every 15 minutes.[11]

-

A blank is prepared by adding 800 µL of 2.5 M HCl without DNPH to an identical protein sample.

-

-

Protein Precipitation and Washing:

-

Add 1 mL of 20% (w/v) TCA to each tube and incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the protein.

-

Discard the supernatant.

-

Wash the protein pellet three times with 1 mL of ethanol:ethyl acetate (1:1 v/v) to remove free DNPH. Vortex thoroughly during each wash and centrifuge to recollect the pellet.

-

-

Solubilization and Measurement:

-

Resuspend the final pellet in 600 µL of 6 M guanidine hydrochloride in 20 mM potassium phosphate buffer (pH 2.3).

-

Incubate at 37°C for 15-30 minutes to ensure complete solubilization.

-

Centrifuge to remove any insoluble debris.

-

Measure the absorbance of the supernatant at 375 nm.[14]

-

-

Calculation:

-

The carbonyl content is calculated using the molar extinction coefficient of DNP-hydrazones (22,000 M⁻¹cm⁻¹).[15]

-

Workflow for Spectrophotometric Detection of Protein Carbonyls

Caption: Workflow for Spectrophotometric Detection of Protein Carbonyls.

Enzyme-Linked Immunosorbent Assay (ELISA)

The ELISA method offers a more sensitive and high-throughput alternative to the spectrophotometric assay.[16] This technique utilizes an antibody that specifically recognizes the DNP moiety.

Causality Behind Experimental Choices: The core principle of this ELISA is the specific recognition of the DNP tag by a primary antibody. After derivatizing the proteins with DNPH in solution, the entire protein mixture is adsorbed onto the wells of a microplate.[16] This non-specific binding of all proteins is a critical step. The subsequent washing steps are then highly effective at removing unbound DNP and other non-protein components.[16] A biotinylated anti-DNP antibody followed by streptavidin-horseradish peroxidase (HRP) provides a robust and sensitive signal amplification system.[16]

Experimental Protocol: DNP-Lysine ELISA

-

Sample Derivatization:

-

React a known amount of protein (microgram quantities) with DNPH as described in the spectrophotometric assay.[17]

-

-

Plate Coating:

-

Adsorb the DNPH-derivatized protein samples to the wells of a 96-well ELISA plate. This is typically done overnight at 4°C in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

-

-

Blocking:

-

Wash the plate to remove unbound protein.

-

Block the remaining non-specific binding sites in the wells with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.

-

-

Antibody Incubation:

-

Wash the plate.

-

Add a primary antibody specific for DNP (e.g., biotinylated anti-DNP antibody) and incubate for 1-2 hours at room temperature.[16]

-

-

Detection:

-

Wash the plate.

-

If a biotinylated primary antibody was used, add streptavidin-HRP and incubate for 1 hour at room temperature.

-

Wash the plate thoroughly.

-

Add a suitable HRP substrate (e.g., TMB) and incubate until color develops.

-

Stop the reaction with a stop solution (e.g., 2 M H₂SO₄).

-

-

Measurement:

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

-

Quantify the carbonyl content by comparing the sample absorbance to a standard curve generated using a protein with a known level of carbonylation.[16]

-

Data Presentation: Comparison of Detection Methods

| Method | Principle | Sensitivity | Throughput | Key Advantages | Key Limitations |

| Spectrophotometry | Absorbance of DNP-hydrazones | Lower | Low | Simple, requires basic equipment | Prone to interference from free DNPH |

| ELISA | Immuno-detection of DNP adducts | High | High | Sensitive, suitable for large sample numbers | Requires specific antibodies, potential for non-specific binding |

| Western Blot | Immuno-detection of DNP-adducted proteins after SDS-PAGE | High | Low | Provides information on the molecular weight of carbonylated proteins | Semi-quantitative, more complex workflow |

| Mass Spectrometry | Identification and quantification of specific DNP-lysine adducts | Very High | Low | Can identify the exact site of carbonylation | Requires specialized instrumentation and expertise |

Western Blotting

Western blotting provides a semi-quantitative method to visualize carbonylated proteins and determine their molecular weights.

Causality Behind Experimental Choices: This technique combines the separation power of SDS-PAGE with the specificity of immunoassay. After derivatization with DNPH, proteins are separated by size. The transfer to a membrane allows for probing with an anti-DNP antibody, revealing which specific proteins are carbonylated. This is invaluable for identifying protein targets of oxidative damage.

Experimental Protocol: Western Blot for DNP-Lysine

-

Sample Preparation and Derivatization:

-

Prepare and derivatize protein samples with DNPH as previously described.

-

-

SDS-PAGE:

-

Separate the DNP-derivatized proteins on a polyacrylamide gel.

-

-

Electrotransfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane to prevent non-specific antibody binding.

-

Probe the membrane with a primary anti-DNP antibody.

-

Wash and then incubate with an HRP-conjugated secondary antibody.

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Signaling Pathway: Protein Carbonylation and Cellular Consequences

Sources

- 1. Protein Carbonylation and Metabolic Control Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. utppublishing.com [utppublishing.com]

- 3. Protein Carbonylation and Lipid Peroxidation in Hematological Malignancies [mdpi.com]

- 4. Protein carbonylation, cellular dysfunction, and disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Protein carbonylation as a major hallmark of oxidative damage: update of analytical strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Protein carbonylation in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protein Carbonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oxidant-Mediated Protein Amino Acid Conversion | MDPI [mdpi.com]

- 11. cosmobiousa.com [cosmobiousa.com]

- 12. biocompare.com [biocompare.com]

- 13. Mechanism of Lysine Oxidation in Human Lens Crystallins during Aging and in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cellbiolabs.com [cellbiolabs.com]

- 15. Determination of protein carbonyls in plasma, cell extracts, tissue homogenates, isolated proteins: Focus on sample preparation and derivatization conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. alpco.com [alpco.com]

The Architecture of Recognition: A Technical Guide to the Anti-DNP Antibody-Hapten Interaction

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The interaction between anti-dinitrophenyl (anti-DNP) antibodies and their cognate hapten, DNP-lysine, represents a cornerstone model system in immunology and biochemistry. Its study has yielded fundamental insights into the principles of molecular recognition, antibody affinity maturation, and the physical chemistry of protein-ligand binding. This in-depth technical guide provides a comprehensive exploration of the mechanism governing this interaction, from the atomic-level details of the binding site to the thermodynamic forces driving complex formation. We will dissect the structural basis for the high affinity and specificity of this recognition and provide detailed, field-proven protocols for its characterization using key biophysical techniques. This guide is intended to serve as a valuable resource for researchers leveraging the DNP-hapten system for applications ranging from fundamental immunological studies to the development of novel diagnostics and targeted therapeutics.

Introduction: The DNP-Hapten System as a Model for Molecular Recognition

A hapten is a small molecule that can elicit an immune response only when attached to a large carrier molecule, such as a protein[1]. The 2,4-dinitrophenyl (DNP) group is a classic example of a hapten. When conjugated to a carrier protein like bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH) and introduced into an animal, it stimulates a robust immune response, leading to the production of antibodies that specifically recognize the DNP moiety[2]. Due to its chemical stability, defined structure, and the high affinity of the antibodies it elicits, the DNP-hapten system has become an invaluable tool in immunology and biotechnology[3][4]. It is widely used as a versatile tag for labeling proteins and nucleic acids in a variety of immunoassays, including ELISA, Western blotting, and immunohistochemistry, often serving as a reliable alternative to the biotin-streptavidin system[2][4][5].

This guide will focus on the interaction between anti-DNP antibodies and DNP-lysine, a common form of the hapten where the DNP group is covalently attached to the epsilon-amino group of a lysine residue. Understanding the precise mechanism of this interaction is critical for the effective design and interpretation of experiments that rely on this system.

The Molecular Basis of Recognition: A Look Inside the Binding Site

The remarkable affinity and specificity of anti-DNP antibodies arise from a precisely orchestrated set of non-covalent interactions within the antibody's binding site, or paratope. The most detailed insights into this interaction come from the crystal structure of the Fab fragment of the murine monoclonal anti-dinitrophenyl-spin-label antibody AN02 in complex with its hapten[6].

The binding site of the AN02 antibody forms a pocket lined by amino acid residues from the complementarity-determining regions (CDRs) of both the heavy and light chains[6]. The dinitrophenyl ring of the hapten is "sandwiched" between the indole rings of two tryptophan residues: Trp96 from the heavy chain and Trp91 from the light chain[6]. This arrangement is a classic example of π-stacking , a non-covalent interaction between aromatic rings that contributes significantly to the binding affinity.

Beyond π-stacking, other interactions, such as van der Waals forces and potentially hydrogen bonds between the nitro groups of the DNP and polar residues in the binding site, further stabilize the complex. The lysine portion of the DNP-lysine hapten also contributes to the binding, with its aliphatic chain making hydrophobic contacts within the pocket and its terminal carboxyl and amino groups potentially forming salt bridges or hydrogen bonds with charged or polar residues.

The diversity of the anti-DNP antibody response is reflected in the sequences of the variable regions of different monoclonal antibodies. Studies on a family of 12 anti-DNP-spin-label monoclonal antibodies (AN01-AN12) have revealed heterogeneity in their variable region sequences, yet they all exhibit specific binding to the DNP hapten, with association constants ranging from 5.0 x 10⁴ M⁻¹ to over 1.0 x 10⁸ M⁻¹[5]. This demonstrates that while the core recognition motif involving key aromatic residues is likely conserved, variations in other CDR residues can fine-tune the affinity and specificity of the interaction.

Caption: Molecular interactions in the anti-DNP antibody binding site.

The Thermodynamics of Binding: Enthalpy and Entropy at Play

The binding of DNP-lysine to an anti-DNP antibody is a thermodynamically favorable process, characterized by a negative change in Gibbs free energy (ΔG). This free energy change is composed of both enthalpic (ΔH) and entropic (ΔS) contributions, according to the equation:

ΔG = ΔH - TΔS

Studies on this interaction have revealed a fascinating interplay between enthalpy and entropy, often exhibiting a phenomenon known as enthalpy-entropy compensation . This means that a favorable change in enthalpy (i.e., a more negative ΔH, often associated with the formation of strong bonds) is often accompanied by an unfavorable change in entropy (a more negative ΔS, indicating a decrease in disorder), and vice versa.

For the anti-DNP antibody-hapten interaction, the binding is typically enthalpy-driven at lower temperatures, meaning that the formation of favorable non-covalent bonds (hydrogen bonds, van der Waals interactions, etc.) is the primary driving force[7]. As the temperature increases, the entropy term becomes more significant[7]. This is due to the release of ordered water molecules from the binding site and the hydrophobic effect, which increases the overall disorder of the system.

The thermodynamic profile of the interaction can be precisely determined using Isothermal Titration Calorimetry (ITC) , a technique that directly measures the heat released or absorbed during a binding event.

| Parameter | Description | Typical Values for Anti-DNP Antibodies |

| KD | Dissociation Constant | 10⁻⁵ to 10⁻⁸ M |

| ΔG | Gibbs Free Energy Change | -7 to -11 kcal/mol |

| ΔH | Enthalpy Change | -8 to -20 kcal/mol |

| ΔS | Entropy Change | Can be positive or negative |

| n | Stoichiometry | ~1 (for Fab fragments) |

Table 1: Typical thermodynamic parameters for the anti-DNP antibody-DNP-lysine interaction.

Experimental Characterization of the Binding Interaction: A Practical Guide

A thorough characterization of the anti-DNP antibody-hapten interaction requires the measurement of binding affinity (KD), kinetics (kon and koff), and thermodynamics (ΔH and ΔS). The following section provides detailed methodologies for three key biophysical techniques.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.

Causality Behind Experimental Choices:

-

Identical Buffers: Using precisely matched buffers for the antibody and hapten is crucial to minimize heats of dilution, which can otherwise mask the true heat of binding.

-

Degassing: Degassing the solutions prevents the formation of air bubbles in the calorimeter cell, which can cause significant artifacts in the data.

-

Concentration Range: The concentration of the macromolecule in the cell and the ligand in the syringe must be carefully chosen to ensure a measurable heat signal and a well-defined binding isotherm. A general rule of thumb is to have the concentration of the species in the cell at 10-100 times the expected KD.

Detailed Protocol:

-

Sample Preparation:

-

Prepare the anti-DNP antibody and DNP-lysine in identical, degassed buffers (e.g., PBS, pH 7.4).

-

The concentration of the antibody in the sample cell should be approximately 10-20 µM, and the concentration of DNP-lysine in the syringe should be 10-15 times higher than the antibody concentration.

-

-

Instrument Setup:

-

Thoroughly clean the sample and reference cells with buffer.

-

Load the antibody solution into the sample cell, ensuring no air bubbles are present.

-

Load the DNP-lysine solution into the injection syringe.

-

-

Titration:

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of small injections (e.g., 2-5 µL) of the DNP-lysine solution into the antibody solution, with sufficient time between injections for the system to return to thermal equilibrium.

-

Record the heat change after each injection.

-

-

Data Analysis:

-

Integrate the heat pulses from each injection to obtain the heat change per mole of injectant.

-

Plot the heat change against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the KD, ΔH, and stoichiometry (n). ΔS can then be calculated.

-

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time monitoring of binding and dissociation events. It is a powerful tool for determining the kinetics of an interaction.

Causality Behind Experimental Choices:

-

Immobilization Strategy: The antibody is typically immobilized on the sensor chip to act as the ligand. Amine coupling is a common and robust method for this.

-

Analyte Concentration Series: Injecting a series of different concentrations of the analyte (DNP-lysine) allows for the determination of the concentration-dependent binding response, which is essential for kinetic analysis.

-

Regeneration: A low pH solution is often used to disrupt the antibody-hapten interaction and regenerate the sensor surface for subsequent experiments, ensuring the reusability of the chip.

Detailed Protocol:

-

Chip Preparation and Antibody Immobilization:

-

Activate a CM5 sensor chip using a mixture of EDC and NHS.

-

Inject the anti-DNP antibody (in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level.

-

Deactivate any remaining active groups with ethanolamine.

-

-

Binding Analysis:

-

Equilibrate the system with running buffer (e.g., HBS-EP+).

-

Inject a series of concentrations of DNP-lysine over the sensor surface, followed by a dissociation phase where only running buffer flows over the chip.

-

Record the change in response units (RU) over time.

-

-

Regeneration:

-

Inject a pulse of a low pH solution (e.g., 10 mM glycine-HCl, pH 2.5) to dissociate the bound DNP-lysine and regenerate the surface.

-

-

Data Analysis:

-

Subtract the response from a reference flow cell to correct for bulk refractive index changes.

-

Globally fit the association and dissociation curves from the different analyte concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

-

Caption: Workflow for Surface Plasmon Resonance (SPR).

Fluorescence Quenching

This technique relies on the principle that the intrinsic fluorescence of tryptophan residues in the antibody's binding site is often quenched upon hapten binding. By titrating the antibody with the hapten and measuring the decrease in fluorescence, the binding affinity can be determined.

Causality Behind Experimental Choices:

-

Excitation Wavelength: An excitation wavelength of around 295 nm is used to selectively excite tryptophan residues, minimizing the contribution from tyrosine.

-

Inner Filter Effect Correction: DNP can absorb light at both the excitation and emission wavelengths of tryptophan. It is essential to correct for this "inner filter effect" to obtain accurate binding data. This is typically done by running a control titration with a non-binding tryptophan-containing molecule.

Detailed Protocol:

-

Sample Preparation:

-

Prepare solutions of anti-DNP antibody and DNP-lysine in a suitable buffer (e.g., PBS, pH 7.4). The antibody concentration should be low enough to avoid inner filter effects from the protein itself.

-

-

Fluorescence Measurement:

-

Place the antibody solution in a quartz cuvette in a spectrofluorometer.

-

Excite the sample at ~295 nm and record the emission spectrum (typically from 310 to 400 nm). The emission maximum for tryptophan is usually around 340-350 nm.

-

-

Titration:

-

Add small aliquots of the DNP-lysine solution to the antibody solution, mixing thoroughly after each addition.

-

Record the fluorescence emission spectrum after each addition.

-

-

Data Analysis:

-

Determine the fluorescence intensity at the emission maximum for each DNP-lysine concentration.

-

Correct the fluorescence data for the inner filter effect.

-

Plot the change in fluorescence intensity against the concentration of DNP-lysine.

-

Fit the data to a binding equation (e.g., the Stern-Volmer equation for quenching or a specific binding isotherm) to calculate the KD.

-

Conclusion: A Versatile System for Advancing Science

The anti-DNP antibody and DNP-lysine hapten system continues to be a remarkably powerful tool for both fundamental and applied research. Its well-defined and high-affinity interaction provides a robust platform for investigating the principles of molecular recognition, antibody engineering, and the development of novel immunodetection technologies. The detailed understanding of its binding mechanism, supported by structural and thermodynamic data, allows for the rational design of experiments and the confident interpretation of results. By mastering the experimental techniques outlined in this guide, researchers can effectively leverage this classic model system to advance their scientific and drug development objectives.

References

-

Leahy, D. J., Rule, G. S., Whittaker, M. M., & McConnell, H. M. (1988). 2.9 A Resolution Structure of an Anti-dinitrophenyl-spin-label Monoclonal Antibody Fab Fragment with Bound Hapten. Journal of Molecular Biology, 204(3), 701-716. [Link]

-

Dower, S. K., & Dwek, R. A. (1979). Interaction of dinitrophenyl groups bound to bovine serum albumin with univalent fragments of anti-dinitrophenyl antibody. Biochemical Journal, 177(1), 239–250. [Link]

-

SYnAbs. (2019). Understanding DNP and Its Applications in Research: The Role of Monoclonal Antibodies. SYnAbs Blog. [Link]

-

AMSBIO. (n.d.). Monoclonal Anti-DNP antibody, Human IgG1 (N297A). Retrieved from [Link]

-

Parker, C. W., & Yoo, T. J. (1971). Studies on the effect of the carrier molecule on antihapten antibody synthesis. II. Carrier specificity of anti-2,4-dinitrophenyl-poly-l-lysine antibodies. Journal of Immunology, 107(4), 1034-1041. [Link]

-

AMSBIO. (n.d.). Monoclonal Anti-DNP antibody, Human IgG1 Isotype Control. Retrieved from [Link]

-

SYnAbs. (n.d.). Irrelevant IgGs : anti-DNP monoclonal antibodies (mAbs). Retrieved from [Link]

-

RCSB PDB. (n.d.). 1BAF: 2.9 ANGSTROMS RESOLUTION STRUCTURE OF AN ANTI-DINITROPHENYL-SPIN-LABEL MONOCLONAL ANTIBODY FAB FRAGMENT WITH BOUND HAPTEN. Retrieved from [Link]

-

Leahy, D. J., Hynes, T. R., Rule, G. S., & McConnell, H. M. (1988). Sequences of 12 monoclonal anti-dinitrophenyl spin-label antibodies for NMR studies. Proceedings of the National Academy of Sciences, 85(11), 3661-3665. [Link]

-

Syd Labs. (n.d.). Anti-DNP Isotype Control Antibodies. Retrieved from [Link]

-

Biocompare. (n.d.). Anti-DNP Antibody Products. Retrieved from [Link]

-

Pichler, W. J. (2019). The p-i Concept: Pharmacological Interaction of Drugs With Immune Receptors. Frontiers in Pharmacology, 10, 114. [Link]

-

Leahy, D. J., Rule, G. S., & McConnell, H. M. (1988). 2.9 A Resolution Structure of an Anti-dinitrophenyl-spin-label Monoclonal Antibody Fab Fragment with Bound Hapten. Stanford University. [Link]

-

Mukkur, T. K. (1978). Thermodynamics for the interaction of epsilon-dinitrophenyl-L-lysine and bovine colostral anti-dinitrophenyl immunoglobulin G2. Biochemical Journal, 173(1), 39–44. [Link]

Sources

- 1. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]

- 2. synabs.be [synabs.be]

- 3. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 4. synabs.be [synabs.be]

- 5. Sequences of 12 monoclonal anti-dinitrophenyl spin-label antibodies for NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

- 7. Thermodynamics for the interaction of epsilon-dinitrophenyl-L-lysine and bovine colostral anti-dinitrophenyl immunoglobulin G2 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Optimizing Lysine Quantification via a Two-Step Oxidative Deamination and DNPH Derivatization Protocol

Introduction and Scientific Principle

The quantification of lysine, an essential amino acid, is critical in fields ranging from nutritional science to drug development. While 2,4-dinitrophenylhydrazine (DNPH) is a well-established reagent for the derivatization and detection of carbonyl compounds (aldehydes and ketones), it does not directly react with the primary ε-amino group of the lysine side chain.[1][2] This application note details a robust, two-step method to achieve efficient lysine derivatization using DNPH.

The core principle of this method is the chemical conversion of the non-reactive primary amine into a reactive aldehyde. This is accomplished through a ninhydrin-mediated oxidative deamination reaction.[3][4] Subsequently, the newly formed aldehyde group readily reacts with DNPH to produce a stable 2,4-dinitrophenylhydrazone derivative. This derivative possesses a strong chromophore, allowing for sensitive detection and quantification by High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.[5][6][7]

The overall reaction scheme proceeds as follows:

-

Oxidative Deamination: The primary amino group of lysine reacts with ninhydrin, an oxidizing agent, at an elevated temperature. This reaction causes both deamination (removal of the amino group) and decarboxylation, yielding an aldehyde, ammonia (NH3), and carbon dioxide (CO2).[3][8]

-

DNPH Derivatization: The aldehyde product from the first step undergoes a condensation reaction with DNPH in an acidic medium. This addition-elimination reaction forms a brightly colored and highly stable hydrazone, which can be quantitatively analyzed.[1][9]

This self-validating protocol is designed to ensure both high efficiency in the derivatization process and accuracy in the final quantification, providing researchers with a reliable tool for lysine analysis.

Experimental Workflow Overview

To ensure clarity and reproducibility, the entire experimental process is outlined below. This workflow serves as a high-level guide from sample preparation to final data analysis. Each major phase is detailed in the subsequent protocol sections of this document.

Caption: Experimental workflow for lysine quantification.

Critical Parameters for Efficient Derivatization

The success of this two-step derivatization hinges on the careful control of several key reaction parameters. The causality behind each experimental choice is explained below, and optimal conditions are summarized in Table 1.

-

pH Control: The process involves two distinct steps with conflicting pH optima.

-

Oxidative Deamination (Step 1): The reaction of ninhydrin with primary amines proceeds optimally in a slightly acidic to neutral environment, typically pH 5-7.[10] This condition facilitates the necessary Schiff base formation and subsequent deamination.[4]

-

DNPH Derivatization (Step 2): The formation of the hydrazone is an acid-catalyzed reaction.[9] A strongly acidic environment is required to protonate the carbonyl oxygen of the intermediate aldehyde, making it more electrophilic and susceptible to nucleophilic attack by DNPH. However, excessively high acid concentrations can protonate the DNPH reagent, rendering it non-nucleophilic and inhibiting the reaction.[9] Therefore, a carefully controlled acidic pH is crucial.

-

-

Temperature and Reaction Time:

-

Oxidative Deamination (Step 1): This reaction requires elevated temperatures (e.g., 90-100°C) to proceed efficiently and within a reasonable timeframe (e.g., 15-45 minutes).[8][11] The heat provides the necessary activation energy for the oxidative deamination and decarboxylation steps.[3]

-

DNPH Derivatization (Step 2): While this reaction can proceed at room temperature, gentle heating (e.g., 50°C) can significantly accelerate the formation of the hydrazone, reducing the required reaction time from hours to around 60-90 minutes.[12]

-

-

Reagent Concentration and Stoichiometry: A molar excess of both ninhydrin and DNPH is essential to drive the reactions to completion and ensure that the lysine-derived aldehyde is the limiting reactant. This is critical for accurate quantification based on an external standard curve.

-

Solvent System: The choice of solvent is critical for ensuring all reactants remain in solution.

-

Ninhydrin Reaction: Ethanol or a mixture of an organic solvent like DMSO with an aqueous buffer is commonly used to dissolve ninhydrin and the amino acid sample.[8][11]

-

DNPH Reaction: The DNPH reagent is typically prepared in an organic solvent like acetonitrile or ethanol, acidified with a strong acid such as sulfuric or hydrochloric acid.[1] The final reaction mixture must have sufficient organic content to keep the resulting hydrazone derivative soluble.

-

Table 1: Summary of Optimal Reaction Conditions

| Parameter | Step 1: Oxidative Deamination | Step 2: DNPH Derivatization | Rationale |

| pH | 5.0 - 7.0 | 2.0 - 4.0 | Optimal for amine oxidation vs. acid catalysis for hydrazone formation.[9][10] |

| Temperature | 90 - 100 °C | 40 - 60 °C | Provides activation energy for deamination; accelerates hydrazone formation.[11][12] |

| Time | 15 - 45 minutes | 60 - 90 minutes | Ensures complete conversion at the specified temperature.[11][12] |

| Key Reagent | Ninhydrin Solution | Acidified DNPH Solution | Oxidizing agent for amine conversion; derivatizing agent for aldehyde.[1][3] |

| Solvent | Ethanol or DMSO/Buffer | Acetonitrile/Water | Maintains solubility of reactants and products.[8][11] |

Detailed Experimental Protocols

This section provides step-by-step methodologies for reagent preparation, the derivatization workflow, and subsequent HPLC analysis. All procedures should be performed in a well-ventilated fume hood, as the reagents are hazardous.

Reagent and Standard Preparation

-

Lysine Standard Stock Solution (1 mg/mL): Accurately weigh 10.0 mg of L-lysine hydrochloride and dissolve in 10.0 mL of deionized water.

-

Ninhydrin Reagent (2% w/v): Dissolve 0.2 g of ninhydrin in 10 mL of ethanol. Prepare this solution fresh daily and protect it from light.[3]

-

DNPH Reagent (Saturated): Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing 1% (v/v) concentrated sulfuric acid. Caution: DNPH is explosive when dry and should be handled with care. The acidified solution is highly corrosive.

-

Mobile Phase A: Deionized water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

Self-Validating Derivatization Protocol

This protocol includes the necessary controls for a self-validating system.

-

Sample and Standard Preparation:

-

Calibration Standards: Prepare a series of dilutions from the Lysine Standard Stock Solution (e.g., 5, 10, 25, 50, 100 µg/mL) in deionized water.

-

Sample (Unknown): If starting with a protein, perform acid hydrolysis first and neutralize the hydrolysate.[5] Dilute the sample to fall within the range of the calibration curve.

-

Negative Control (Blank): Use deionized water as the sample. This will account for any contamination from reagents.

-

-

Step 1: Oxidative Deamination

-

Pipette 100 µL of each standard, sample, and the blank into separate 1.5 mL microcentrifuge tubes.

-

Add 200 µL of the Ninhydrin Reagent to each tube.

-

Cap the tubes tightly, vortex briefly, and place them in a heating block or water bath set to 95°C for 20 minutes.[11]

-

Remove the tubes and allow them to cool to room temperature. A purple color should develop in tubes containing primary amines, confirming the reaction has occurred.[8]

-

-

Step 2: DNPH Derivatization

-

To each cooled tube, add 500 µL of the acidified DNPH Reagent.

-

Cap the tubes, vortex thoroughly, and place them in a heating block or water bath set to 50°C for 75 minutes.[12]

-

After incubation, cool the tubes to room temperature. A yellow-to-orange precipitate (the dinitrophenylhydrazone) may form.

-

Add 200 µL of acetonitrile to ensure the derivative is fully dissolved. Vortex until the solution is clear.

-

Filter the final solutions through a 0.45 µm syringe filter into HPLC vials.

-

HPLC Analysis Protocol

-

HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD) is required.[6]

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Detection Wavelength: 360 nm (the characteristic absorbance maximum for DNPH derivatives).[7]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Gradient Elution:

-

0-2 min: 40% B

-

2-15 min: Linear gradient from 40% to 90% B

-

15-18 min: Hold at 90% B

-

18-20 min: Return to 40% B

-

20-25 min: Column re-equilibration at 40% B

-

Data Interpretation and Validation

-

Calibration Curve: Plot the peak area of the lysine-DNPH derivative from the standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is considered acceptable for a validated method.[13][14]

-

Quantification: Use the regression equation to calculate the concentration of lysine in the unknown samples based on their measured peak areas.

-

System Suitability: The blank should show no significant peaks at the retention time of the lysine derivative. The retention times for all injections should be consistent, demonstrating the stability of the chromatographic system.

Conclusion

The described two-step protocol provides a reliable and efficient method for the derivatization of lysine for quantitative analysis. By first converting the primary amine of lysine to an aldehyde via ninhydrin-mediated oxidative deamination, the subsequent reaction with DNPH proceeds with high efficiency.[1][3] The careful optimization of critical parameters such as pH, temperature, and reagent concentration, combined with a robust HPLC-UV method, ensures accurate and reproducible results. This application note serves as an authoritative guide for researchers requiring precise lysine quantification in complex biological and chemical matrices.

References

-

Yamaguchi, K., Itakura, M., Kitazawa, R., Lim, S. Y., Nagata, K., Shibata, T., Akagawa, M., & Uchida, K. (2021). Oxidative deamination of lysine residues by polyphenols generates an equilibrium of aldehyde and 2-piperidinol products. The Journal of Biological Chemistry. Available at: [Link]

-

Microbe Notes. (2022). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. Available at: [Link]

-

Graduate School of Agricultural and Life Sciences, The University of Tokyo. (2021). Oxidative deamination of lysine residues by polyphenols generates an equilibrium of aldehyde and 2-piperidinol products. Available at: [Link]

-

AK Lectures. (2019). Oxidative deamination of amino acids. YouTube. Available at: [Link]

-

Pegoraro, S., & Ceriotti, A. (2021). Enzymatic lysine oxidation as a posttranslational modification. The FEBS Journal. Available at: [Link]

-

McCormick, D. B. (n.d.). Mechanism of the ninhydrin reaction. Missouri S&T Chemistry Department. Available at: [Link]

-

California Air Resources Board. (n.d.). Measurement of Aldehydes Using DNPH Derivatization and Water Impinger Methods. Available at: [Link]

-

Rohman, A., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research. Available at: [Link]

-

Hughes, H. (2010). Validation of Amino Acid Analysis Methods. ResearchGate. Available at: [Link]

-

Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Available at: [Link]

-

Stee, B., et al. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). pH, concentration, DNPH derivatization reaction time and temperature... [Image]. Available at: [Link]

-

Schneider, S. (n.d.). Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector. Agilent Technologies. Available at: [Link]

-

Agilent Technologies. (n.d.). Analysis of DNPH-derivatized Aldehydes and Ketones using Agilent iQ Single Quadrupole LCMS. Available at: [Link]

-

Taylor & Francis. (n.d.). Ninhydrin – Knowledge and References. Available at: [Link]

-

Gotti, R., et al. (2007). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. NIH National Library of Medicine. Available at: [Link]

-

BYJU'S. (n.d.). Ninhydrin test. Available at: [Link]

-

Clark, J. (n.d.). addition-elimination reactions of aldehydes and ketones. Chemguide. Available at: [Link]

-

Friedman, M. (2004). Applications of the ninhydrin reaction for analysis of amino acids, peptides, and proteins to agricultural and biomedical sciences. PubMed. Available at: [Link]

-

Dossi, N., et al. (2008). Reaction of aldehydes and DNPH. [Image]. ResearchGate. Available at: [Link]

-

Shimadzu Corporation. (n.d.). Analytical Methods for Amino Acids. Available at: [Link]

-

Zhou, Y. (n.d.). Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method. Shimadzu Corporation. Available at: [Link]

-

Fuchs, M., et al. (2022). The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids. MDPI. Available at: [Link]

-

U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Available at: [Link]

-

ResearchGate. (n.d.). Protein carbonylation: 2,4-Dinitrophenylhydrazine reacts with both aldehydes/ketones and sulfenic acids | Request PDF. Available at: [Link]

-

Marfey, P. (1984). Amino acid analysis by high-performance liquid chromatography after derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide. PubMed. Available at: [Link]

-

Uchiyama, S., et al. (2022). Screening check test to confirm the relative reactivity and applicability of 2,4-dinitrophenylhydrazine impregnated-filters for formaldehyde on other compounds. NIH National Library of Medicine. Available at: [Link]

-

Yamaguchi, K., et al. (2021). Oxidative deamination of lysine residues by polyphenols generates an equilibrium of aldehyde and 2-piperidinol products. Semantic Scholar. Available at: [Link]

-

Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Available at: [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. byjus.com [byjus.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. myfoodresearch.com [myfoodresearch.com]

- 6. agilent.com [agilent.com]

- 7. agilent.com [agilent.com]

- 8. microbenotes.com [microbenotes.com]

- 9. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 10. chem.mst.edu [chem.mst.edu]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Anti-DNP Specificity in Western Blots

Welcome to the Protein Carbonylation Technical Support Center. This guide addresses the specific challenges of detecting oxidative stress biomarkers using anti-DNP (2,4-dinitrophenyl) antibodies. Unlike standard Western blots that detect a specific protein sequence, this assay detects a chemical modification (carbonylation) introduced by derivatization. This fundamental difference requires a unique troubleshooting approach to ensure specificity and avoid artifactual data.

Part 1: The Principle & Mechanism

Q: How does the anti-DNP system actually detect protein oxidation? A: The assay relies on a chemical derivatization step before electrophoresis. Oxidative stress introduces carbonyl groups (aldehydes and ketones) into protein side chains (Lys, Arg, Pro, Thr).

-

Derivatization: You treat the sample with DNPH (2,4-dinitrophenylhydrazine) in an acidic environment.[1]

-

Reaction: DNPH reacts with the carbonyls to form a stable 2,4-dinitrophenylhydrazone (DNP-hydrazone) moiety.[2][3]

-

Detection: The anti-DNP antibody binds to this DNP-hydrazone tag, not the protein itself.

Critical Insight: Specificity issues often arise because the antibody is highly specific to DNP, but the derivatization process may label non-protein targets (like nucleic acids) or fail due to buffer interference.

Figure 1: The chemical workflow of DNP derivatization. Note that nucleic acids can compete for DNPH, creating false positives.

Part 2: Pre-Analytical Troubleshooting (Sample Preparation)

Q: I see a strong signal in every lane, including my controls. Is my antibody non-specific? A: It is likely not the antibody, but Nucleic Acid Interference . DNA and RNA contain carbonyl-like structures or can entrap DNPH, leading to significant artifactual binding.

-

The Fix: Treat lysates with Streptomycin Sulfate (1% final concentration) or DNase/RNase prior to derivatization. This precipitates or digests nucleic acids, preventing them from reacting with DNPH.

Q: Can I use my standard Tris-Glycine lysis buffer? A: Proceed with caution. While Tris is standard for running gels, it contains primary amines. In the presence of metal ions or specific pH conditions, these amines can compete for carbonyls (forming Schiff bases) or interfere with the DNPH reaction efficiency.

-

Recommendation: Prepare lysates in PBS (Phosphate Buffered Saline) or HEPES buffers containing protease inhibitors. If you must use Tris, ensure the derivatization step is strongly acidic (which the kit reagents usually provide) to override this, but PBS is safer for the initial lysis.

Q: My background is bright yellow. What happened? A: This is Unreacted DNPH . DNPH is a chromophore (yellow). If not neutralized or separated effectively during SDS-PAGE, it remains in the gel/membrane.

-

The Fix: Ensure you use the Neutralization Solution (usually Tris-based, high pH) immediately after the 15-minute derivatization. This shifts the pH to stop the reaction and prepares the sample for loading. The dye front of the gel will be yellow—this is normal. If the entire lane is yellow, dialyze the sample or use a desalting column (e.g., Zeba™ Spin) before loading.

Part 3: Analytical Troubleshooting (The Blot)[4][5][6]

Q: Which blocking buffer is best: Milk or BSA? A: For Anti-DNP, 5% Non-Fat Dry Milk is the gold standard.

-

Why? BSA (Bovine Serum Albumin) can sometimes have high background if the albumin itself has oxidized patches (carbonylation happens during purification or storage of BSA). Milk is a complex mixture that blocks more effectively for this specific hapten-target interaction.

-

Exception: If you are probing for other targets on the same blot (e.g., phosphoproteins) alongside DNP, milk might interfere with the phospho-ab. In that case, use high-quality, fresh BSA (fatty acid free).

Q: I have "ghost bands" (white bands on a dark background). A: This is the "Burn-out" Effect .

-

Cause: Your signal is too strong. The HRP (Horseradish Peroxidase) reaction depleted the substrate locally before you imaged it.

-

Solution:

-

Load less protein (try 5–10 µg instead of 20 µg).

-

Dilute the secondary antibody further (1:10,000 to 1:20,000).

-

Reduce derivatization time (strict 15 minutes).

-

Q: How do I prove the bands are real oxidized proteins and not non-specific binding? A: You must run a Derivatization Control (Negative Control).

-

Protocol: Take the same sample lysate. Add the "Control Solution" (acid/buffer without DNPH) instead of the DNPH reagent.

-

Result: This lane should be completely blank . If you see bands in this lane, the primary antibody is binding to the protein backbone, not the DNP tag. This invalidates the result for that specific band.

Troubleshooting Matrix

| Symptom | Probable Cause | Corrective Action |

| No Signal | Acidic pH during load | Ensure Neutralization Solution was added. Sample must be neutral/alkaline before SDS-PAGE. |

| High Background (Smear) | Nucleic Acid interference | Treat samples with DNase/RNase or Streptomycin Sulfate.[2][3] |

| High Background (General) | Inadequate Washing | Use TBST with 0.1% Tween-20.[4] Wash 3x 10 mins. |

| Bands in Neg. Control | Non-specific Ab binding | Increase blocking stringency (5% Milk + 0.1% Tween). Reduce primary Ab conc. |

| Signal Too Weak | Reducing Agents | High BME/DTT in lysis buffer can interfere. Keep DTT < 1mM during derivatization. |

Part 4: Validated Workflow & Logic

Use this logic tree to diagnose specificity issues during your experiment.

Figure 2: Decision tree for validating anti-DNP specificity.

References

-

Levine, R. L., et al. (1990). Determination of carbonyl content in oxidatively modified proteins. Methods in Enzymology, 186, 464-478.

-

Luo, S., & Wehr, N. B. (2009). Protein carbonylation: avoiding pitfalls in the 2,4-dinitrophenylhydrazine assay. Redox Report, 14(4), 159–166.

-

MilliporeSigma. (n.d.). OxyBlot™ Protein Oxidation Detection Kit User Manual (S7150).[5]

-

Cell Signaling Technology. (n.d.). Western Blot Troubleshooting Guide.

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Protein carbonylation: avoiding pitfalls in the 2,4-dinitrophenylhydrazine assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]

- 5. researchgate.net [researchgate.net]

Troubleshooting poor solubility of DNP-lysine standards

Topic: Troubleshooting Solubility & Preparation of N-ε-(2,4-Dinitrophenyl)-L-Lysine Standards Department: Application Science & Technical Support

Introduction: The Solubility Paradox

Welcome to the technical support hub for DNP-Lysine. If you are reading this, you have likely encountered the "cloudy solution" phenomenon.

The Core Issue: N-ε-DNP-Lysine (CAS: 7651-81-2 or 14401-10-6 for HCl salt) presents a chemical paradox. It contains a highly polar, zwitterionic amino acid backbone (soluble in water) and a hydrophobic 2,4-dinitrophenyl aromatic ring (insoluble in water).[1] In pure water at neutral pH, these opposing forces often result in poor solubility, leading to precipitation, inaccurate standard curves, and HPLC blockages.[1]

This guide provides field-proven protocols to overcome these thermodynamic barriers.

Part 1: Critical Solubility Factors (The "Why")

Before attempting the protocol, understand the three variables controlling your success:

| Variable | Impact on DNP-Lysine | Mechanism |

| pH | High | At neutral pH (~7.0), the zwitterionic form dominates, leading to high crystal lattice energy and poor dissolution. Acidic (pH < 2) or Basic (pH > 10) conditions protonate/deprotonate the molecule, breaking the lattice and increasing solubility.[1] |

| Solvent | High | The DNP ring is highly lipophilic. Organic solvents like DMSO or Methanol solvate the aromatic ring far better than water.[1] |

| Light | Moderate | DNP derivatives are photosensitive. Long-term exposure to ambient light can cause degradation, leading to "ghost peaks" in HPLC. |

Part 2: Troubleshooting Guide (Q&A)

Q1: I dissolved the powder directly in water/PBS, and it's cloudy. Can I sonicate it into solution?

Answer: No. Sonicating a cloudy suspension in neutral buffer rarely results in a stable true solution. You may create a micro-suspension that passes visual inspection but will crash out later (e.g., inside your HPLC column).[1]

-

Fix: You must lower the pH or add an organic co-solvent before dilution.[1] If you have already added buffer, you may need to add concentrated HCl dropwise until clear (if your assay tolerates acid) or restart using the Master Protocol below.[1]

Q2: Can I use DMSO to make my stock solution?

Answer: Yes, this is the most reliable method. DNP-Lysine is moderately soluble in Dimethyl Sulfoxide (DMSO).[1]

-

Recommendation: Prepare a 10–50 mM stock in 100% DMSO. This stock is stable at -20°C.[2]

-

Caution: Ensure your downstream assay (e.g., cell culture or enzymatic assay) can tolerate the final percentage of DMSO (usually <1% is safe).[1]

Q3: How do I verify the actual concentration of my standard?

Answer: Use UV-Vis spectrophotometry (Self-Validating Step). Don't trust the weight alone, especially with hygroscopic salts.[1] DNP-Lysine is a chromophore.

-

Method: Dilute an aliquot of your stock into 0.1M HCl or Phosphate Buffer.

-

Measurement: Measure Absorbance at 360–365 nm .

-

Calculation: Use Beer’s Law (

).[1][3]-

Approximate

: ~17,400

-

Part 3: Master Protocols

Protocol A: The "Acid-Shock" Method (For Aqueous Assays)

Best for applications where DMSO is undesirable (e.g., sensitive enzyme kinetics).[1]

-

Weigh: Accurately weigh 5–10 mg of DNP-Lysine HCl.

-

Solubilize: Add 1M HCl (Hydrochloric Acid) to the solid. Use approximately 50–100 µL per mg of solid.[1]

-

Note: The solution should turn bright yellow and become clear almost immediately.[1]

-

-

Dilute: Slowly add water or buffer to reach the desired volume.

-

Critical: If the solution turns cloudy upon dilution, the pH has risen too high for the concentration.[1] Add more acid or reduce the concentration.

-

-

Filter: Pass through a 0.22 µm PVDF filter to remove any micro-particulates.

Protocol B: The DMSO Stock Method (Universal Standard)

Best for HPLC standards and long-term storage.

-

Weigh: Weigh 10 mg of DNP-Lysine.

-

Solubilize: Add 1 mL of 100% anhydrous DMSO .

-

Mix: Vortex vigorously for 30 seconds. Sonicate for 5 minutes if necessary.

-

Verify: Inspect for clarity. The solution should be a deep yellow/orange.[1]

-

Storage: Aliquot into amber tubes (light protection) and store at -20°C.

Part 4: Visual Decision Support

Figure 1: Solubility Troubleshooting Decision Tree

Caption: Decision logic for rescuing precipitated DNP-lysine standards.

Figure 2: Optimal Preparation Workflow

Caption: Recommended workflow for generating stable, validated stock solutions.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 65068, N6-(2,4-Dinitrophenyl)-L-lysine.[4] Retrieved from [Link][1]

-

ResearchGate (2024). Solubility of DNP-amino acids and their partitioning. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Protein Carbonyl Detection with DNPH

Welcome to the technical support resource for the 2,4-Dinitrophenylhydrazine (DNPH) assay for protein carbonyl detection. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning and field-proven insights necessary to ensure your experiments are robust, reproducible, and reliable. This guide is structured to help you understand the critical parameters of the DNPH assay, with a special focus on optimizing the incubation time for accurate results.

The DNPH Assay: A Primer on Measuring Protein Oxidation

Protein carbonylation is a stable and widely used biomarker for oxidative stress, resulting from the modification of amino acid side chains (proline, arginine, lysine, and threonine) by reactive oxygen species (ROS).[1][2] The most common method for quantifying this damage involves the derivatization of protein carbonyl groups (ketones and aldehydes) with DNPH.[3][4][5] This reaction forms a stable 2,4-dinitrophenylhydrazone (DNP-hydrazone) product, which can be quantified spectrophotometrically by its absorbance at approximately 370-375 nm.[1][6][7]

The accuracy of this assay hinges on the precise execution of several key steps, paramount among them being the derivatization reaction with DNPH. The incubation time during this step is a critical variable that must be carefully controlled and optimized.

The Core Reaction: Why Conditions Matter

The derivatization is an acid-catalyzed reaction where the nucleophilic nitrogen of DNPH attacks the electrophilic carbon of the protein carbonyl.[8] This forms a hydrazone adduct. The acidic environment is crucial for protonating the carbonyl oxygen, making the carbon more susceptible to attack. However, excessive acidity can protonate the DNPH, rendering it non-nucleophilic and halting the reaction.[8] This delicate balance underscores the importance of standardized and optimized reaction conditions.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter. The solutions provided are grounded in the chemistry of the assay and extensive laboratory experience.

Troubleshooting: High Background or Inconsistent Results

Question 1: My sample-blank absorbance is very high, even in my control samples. What is the likely cause?

Answer: A high blank reading is one of the most common issues and almost always points to the presence of interfering substances or residual, unreacted DNPH.

-

Cause 1: Ineffective Removal of Excess DNPH. This is the most frequent culprit. Free DNPH has a strong absorbance near the same wavelength as the DNP-hydrazone adduct.[4][9] If not completely removed, it will artificially inflate your readings. The standard protocol involves precipitating the proteins with trichloroacetic acid (TCA) and then washing the pellet multiple times.

-

Solution: Ensure your washing steps are thorough. After adding the ethanol/ethyl acetate wash solution, you must vigorously vortex or mechanically disrupt the protein pellet to release trapped DNPH.[9] Simply adding the solvent and centrifuging is insufficient. Perform at least 3-5 washes, or until the supernatant is clear.[1]

-

-

Cause 2: Nucleic Acid Contamination. DNA and RNA can react with DNPH, leading to a significant overestimation of protein carbonyls.[10][11] This is especially problematic in crude cell or tissue lysates.

-

Solution: Pre-treat your samples to remove nucleic acids. This can be achieved by incubating the lysate with streptomycin sulfate (to a final concentration of 1%) or a cocktail of DNase and RNase, followed by centrifugation to pellet the precipitated nucleic acids before starting the DNPH derivatization.[1][10]

-

-

Cause 3: Suboptimal pH. The stability and absorbance characteristics of the DNP-hydrazone are pH-dependent. After derivatization, the pellet is redissolved, typically in a strong denaturant like 6 M guanidine hydrochloride. The pH of this final solution should be stable. Research indicates an optimal pH range of 5-9 for hydrazone stability.[12]

-

Solution: Ensure your protein solubilization solution is properly buffered. If you suspect pH issues, you can measure the pH of a small aliquot of your final solution.

-

Question 2: I am seeing very high variability between my technical replicates. What could be causing this?

Answer: High variability often stems from inconsistent handling during the precipitation and washing stages or incomplete protein resolubilization.

-

Cause 1: Inconsistent Protein Loss. The repeated washing and centrifugation steps can lead to protein loss, which can vary if not performed carefully and consistently.[9]

-

Solution: Be meticulous during the aspiration of the supernatant after each wash. Avoid disturbing the pellet. Ensure all samples are centrifuged at the same force and for the same duration. It is also critical to determine the protein concentration after the washing and final resolubilization step, not before, to account for any protein loss.[1]

-

-

Cause 2: Incomplete Solubilization of the Protein Pellet. After the final wash, the protein pellet can be difficult to dissolve completely in the guanidine solution. Any remaining turbidity or insoluble material will scatter light in the spectrophotometer, leading to erroneous and variable readings.[9]

-

Solution: After adding the guanidine solution, vortex vigorously and consider a short incubation at a slightly elevated temperature (e.g., 37°C for 10-15 minutes) to aid solubilization.[1] After this, centrifuge the samples at high speed (e.g., 10,000 x g) to pellet any remaining insoluble debris and carefully transfer the clear supernatant for absorbance measurement.[1]

-

FAQs: Optimizing the DNPH Incubation

Question 3: How do I know if my DNPH incubation time is too short or too long?

Answer: The incubation time determines the extent of the derivatization reaction.

-

Too Short: An insufficient incubation time will lead to an incomplete reaction, where not all carbonyls have been derivatized. This will result in an underestimation of the true level of protein oxidation in your sample.

-

Too Long: While the DNP-hydrazone product is relatively stable, excessively long incubation times (e.g., several hours) are generally not necessary and can potentially increase the risk of non-specific side reactions or sample degradation, though this is less common than under-incubation. The primary issue with overly long protocols is inefficiency.

-

The Solution: The optimal time is the minimum duration required to reach the reaction plateau, where the signal no longer increases. This indicates the derivatization is complete. You must determine this empirically for your specific sample type and experimental conditions by performing a time-course experiment.

Question 4: Does temperature affect the optimal incubation time?

Answer: Yes, absolutely. Chemical reaction rates are highly dependent on temperature.

-